[2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid
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Overview
Description
[2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a benzothiazole ring, which is further substituted with a tert-butoxycarbonylamino group and a fluorine atom. The unique structural features of this compound make it a valuable candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid typically involves multi-step organic synthesis. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the tert-butoxycarbonylamino group and the fluorine atom. The final step involves the introduction of the boronic acid group through a suitable boronation reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can target the benzothiazole ring or the tert-butoxycarbonylamino group, resulting in the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, [2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology: In biological research, this compound can be used as a probe or ligand for studying enzyme activity, protein interactions, and cellular processes. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays and imaging studies.
Medicine: In medicine, this compound has potential applications in drug discovery and development. Its ability to form stable complexes with biomolecules makes it a candidate for designing inhibitors or modulators of specific enzymes or receptors.
Industry: In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find use in the production of specialty chemicals and intermediates for various manufacturing processes.
Mechanism of Action
The mechanism of action of [2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The benzothiazole ring and the fluorine atom contribute to the compound’s binding affinity and specificity, enhancing its effectiveness in targeting biological pathways.
Comparison with Similar Compounds
[2-(Tert-butoxycarbonylamino)-1,3-benzothiazol-4-yl]boronic acid: Similar structure but lacks the fluorine atom.
[2-(Amino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid: Similar structure but lacks the tert-butoxycarbonyl group.
[2-(Tert-butoxycarbonylamino)-7-chloro-1,3-benzothiazol-4-yl]boronic acid: Similar structure but has a chlorine atom instead of fluorine.
Uniqueness: The presence of both the tert-butoxycarbonylamino group and the fluorine atom in [2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid imparts unique chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the tert-butoxycarbonylamino group provides steric hindrance and protection, making it more selective in its interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[7-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-benzothiazol-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BFN2O4S/c1-12(2,3)20-11(17)16-10-15-8-6(13(18)19)4-5-7(14)9(8)21-10/h4-5,18-19H,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDPDWALEXQWLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=C(C=C1)F)SC(=N2)NC(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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